molecular formula C10H18O2 B1623971 Pentyl 2-methylcrotonate CAS No. 7785-65-1

Pentyl 2-methylcrotonate

Cat. No. B1623971
CAS RN: 7785-65-1
M. Wt: 170.25 g/mol
InChI Key: XJWDRSSGOHXOLQ-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl 2-methylcrotonate is a natural product found in Heracleum dissectum with data available.

Scientific Research Applications

  • Antifungal Properties : Some crotonic acid esters, including those with a structure related to Pentyl 2-methylcrotonate, have demonstrated antifungal activity against various fungi, including Candida albicans and Aspergillus niger. The mechanism of action is believed to involve a nucleophilic reaction with sulfur-containing compounds (Gershon, Shanks, & Gawiak, 1976).

  • Toxicological Studies : A study on the toxicity of flavoring substances related to Pentyl 2-methylcrotonate found that they could cause liver and kidney changes in rats. These findings are relevant for understanding the safety profile of these compounds when used in various applications (Lindecrona, Mølck, Gry, Poulsen, Andersen, & Thorup, 2003).

  • Neuropharmacological Research : While not directly related to Pentyl 2-methylcrotonate, research on analogs such as Pentyl-4-yn-valproic acid has shown that they can enhance learning and attenuate neuroplastic decline in the rat medial temporal lobe. This suggests potential applications in neurology and cognitive enhancement (Murphy, Fox, Foley, Gallagher, O'Connell, Griffin, Nau, & Regan, 2001).

  • Vascular and Endothelial Effects : Studies on compounds structurally similar to Pentyl 2-methylcrotonate, like pentoxifylline, show effects on vascular smooth muscle and endothelium. These studies could inform the potential vascular applications of Pentyl 2-methylcrotonate (Berkenboom, Fang, Unger, Goldman, & Fontaine, 1991).

properties

CAS RN

7785-65-1

Product Name

Pentyl 2-methylcrotonate

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

pentyl (E)-2-methylbut-2-enoate

InChI

InChI=1S/C10H18O2/c1-4-6-7-8-12-10(11)9(3)5-2/h5H,4,6-8H2,1-3H3/b9-5+

InChI Key

XJWDRSSGOHXOLQ-WEVVVXLNSA-N

Isomeric SMILES

CCCCCOC(=O)/C(=C/C)/C

SMILES

CCCCCOC(=O)C(=CC)C

Canonical SMILES

CCCCCOC(=O)C(=CC)C

Other CAS RN

7785-65-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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